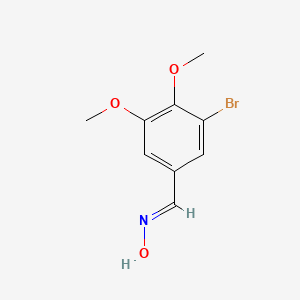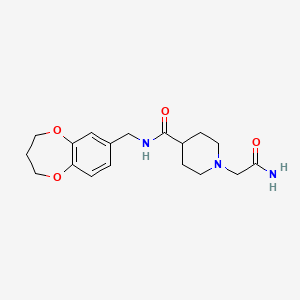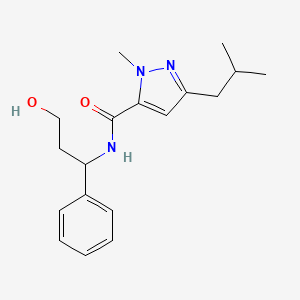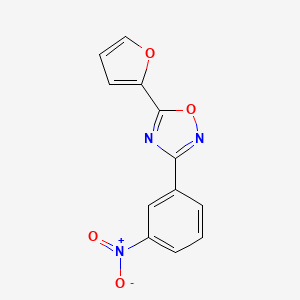![molecular formula C16H27N3O B5567183 1-[(3-cyclohexyl-5-isoxazolyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5567183.png)
1-[(3-cyclohexyl-5-isoxazolyl)methyl]-3-azepanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-cyclohexyl-5-isoxazolyl)methyl]-3-azepanamine dihydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CX-5461 and is a selective inhibitor of RNA polymerase I transcription. In
Mécanisme D'action
CX-5461 inhibits the transcription of ribosomal DNA by selectively targeting RNA polymerase I. This leads to a decrease in ribosomal RNA production, which is essential for protein synthesis and cell growth. Cancer cells that have high levels of ribosomal DNA transcription are more sensitive to CX-5461, making it a potential target for cancer therapy.
Biochemical and Physiological Effects:
CX-5461 has been found to induce DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of cancer stem cells, which are often resistant to conventional chemotherapy. In addition, CX-5461 has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CX-5461 in lab experiments is its selectivity for RNA polymerase I transcription. This makes it a useful tool for studying the role of ribosomal DNA transcription in cancer and other diseases. However, CX-5461 can be toxic to normal cells, which limits its use in certain experiments.
Orientations Futures
There are several potential future directions for CX-5461 research. One area of focus is the development of combination therapies that target multiple pathways in cancer cells. Another area of interest is the use of CX-5461 in the treatment of inflammatory diseases. Additionally, there is ongoing research into the development of CX-5461 analogs that may have improved efficacy and safety profiles.
Conclusion:
In conclusion, CX-5461 is a promising chemical compound that has shown potential in the treatment of cancer and other diseases. Its selectivity for RNA polymerase I transcription makes it a useful tool for scientific research, but its toxicity to normal cells limits its use in certain experiments. Ongoing research into the development of combination therapies and CX-5461 analogs may lead to improved treatment options for cancer and other diseases.
Méthodes De Synthèse
The synthesis of CX-5461 involves several steps, including the reaction of 3-cyclohexyl-5-isoxazolemethanol with 3-azepanamine, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
CX-5461 has shown promise in the treatment of cancer, particularly in targeting cancer cells that have high levels of ribosomal DNA transcription. It has been found to be effective against several types of cancer, including breast, ovarian, and pancreatic cancer.
Propriétés
IUPAC Name |
1-[(3-cyclohexyl-1,2-oxazol-5-yl)methyl]azepan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c17-14-8-4-5-9-19(11-14)12-15-10-16(18-20-15)13-6-2-1-3-7-13/h10,13-14H,1-9,11-12,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBMXEIKIIXDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=C2)CN3CCCCC(C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Cyclohexylisoxazol-5-yl)methyl]azepan-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(dimethylamino)ethyl [(2-chlorophenyl)sulfonyl]carbamate](/img/structure/B5567102.png)
![1-[(4-methoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5567105.png)





![methyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B5567139.png)
![8-(5-chloro-2-pyridinyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5567142.png)
![3-[(diallylamino)methyl]-6-methoxy-2-methyl-4-quinolinol](/img/structure/B5567158.png)

![methyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5567169.png)
![5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-4-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5567195.png)
